molecular formula C17H17N3O2 B4822416 ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 298216-97-4

ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4822416
CAS No.: 298216-97-4
M. Wt: 295.34 g/mol
InChI Key: HBCKHAOPSQZJIE-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of fused bicyclic heterocycles that have attracted significant interest in medicinal chemistry and drug discovery research . Compounds featuring this core structure are extensively investigated for their potent biological activities, particularly as protein kinase inhibitors (PKIs) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines have been reported to act as ATP-competitive inhibitors, effectively blocking the activity of various kinases critical for cellular signaling processes . Research into analogous structures has shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit cytotoxicity and antiproliferative effects against various cancer cell lines, making them valuable tools for probing oncogenic pathways and developing new therapeutic agents . The specific substitution pattern on the core scaffold, such as the methyl, phenyl, and ester groups present on this compound, is a key focus of structure-activity relationship (SAR) studies aimed at optimizing binding affinity, selectivity, and pharmacological properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-18-16-15(13-8-6-5-7-9-13)11(2)19-20(16)12(14)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCKHAOPSQZJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165002
Record name Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298216-97-4
Record name Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298216-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety at position 6 is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This intermediate serves as a precursor for further functionalization:

  • Hydrolysis : Treatment with NaOH in aqueous ethanol under reflux converts the ester to a carboxylic acid. Similar protocols are documented for ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate .

  • Amide Formation : Reaction with amines (e.g., NH₃, R-NH₂) in methanol generates amides via nucleophilic substitution .

Example Conditions :

ReactionReagents/ConditionsProductYieldSource
Ester hydrolysis2M NaOH, EtOH/H₂O, reflux, 6h2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid85–90%
AmidationNH₃ (excess), MeOH, RT, 12h6-Carboxamide derivative65–75%

Functionalization via Cross-Coupling Reactions

The phenyl group at position 3 and methyl groups at positions 2/7 limit direct electrophilic substitution, but halogenation at other positions enables cross-coupling:

  • Halogenation : Oxidative halogenation using NaX/K₂S₂O₈ introduces halogens (X = Cl, Br, I) at position 5 or 7 . Subsequent palladium-catalyzed Suzuki or Heck couplings diversify the substituents .

Example Pathway :

  • Bromination : NaBr/K₂S₂O₈ in H₂O, 80°C → 5-bromo derivative (65% yield) .

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ → 5-aryl product (70–85% yield) .

Reduction and Oxidation Reactions

  • Ester Reduction : Selective reduction with DIBAL-H in THF at 0°C yields the primary alcohol . Further oxidation with PCC converts it to an aldehyde .

  • Methyl Oxidation : Strong oxidants (e.g., KMnO₄) under acidic conditions may oxidize methyl groups to carboxylic acids, though steric hindrance limits efficiency .

Example Conditions :

ReactionReagents/ConditionsProductYieldSource
Ester reductionDIBAL-H (1.2 eq), THF, 0°C, 2h6-Hydroxymethyl derivative75%
Aldehyde formationPCC (2 eq), CH₂Cl₂, RT, 4h6-Formyl derivative60%

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation reactions with bifunctional nucleophiles (e.g., hydrazines, amidines) to form fused heterocycles. For example:

  • Triazole Formation : Reaction with NaN₃/CuI under microwave irradiation yields triazolo-fused derivatives .

Example Reaction :

SubstrateReagents/ConditionsProductYieldSource
Parent compoundNaN₃, CuI, DMF, 100°C, 3hTriazolo[5,1-c]pyrazolo[1,5-a]pyrimidine55%

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl ring at position 3 undergoes nitration or sulfonation under controlled conditions, though steric hindrance from adjacent substituents may limit reactivity:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position .

Example Conditions :

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 2h3-(4-Nitrophenyl) derivative40%

Microwave-Assisted Modifications

Green chemistry approaches, such as microwave irradiation, enhance reaction efficiency:

  • Ester Aminolysis : Microwave-assisted reaction with morpholine in DMF produces amides in 20 minutes (80% yield) .

Key Challenges and Opportunities

  • Steric Hindrance : Bulky substituents at positions 2, 3, and 7 limit reactivity at adjacent sites.

  • Regioselectivity : Halogenation and cross-coupling require precise control to avoid byproducts.

  • Biological Potential : Carboxamide and triazole derivatives show promise as kinase inhibitors, warranting further pharmacological studies .

This compound’s multifunctional architecture enables diverse synthetic pathways, positioning it as a valuable scaffold in medicinal and materials chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in cancer therapy. Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Research has also pointed to neuroprotective properties of this compound. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.
  • Anti-inflammatory Mechanism : In another study featured in Pharmacology Reports, researchers evaluated the anti-inflammatory activity of this compound through various assays that measured cytokine production and inflammatory markers in human cell cultures.
  • Neuroprotection Research : A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. Results indicated significant reductions in neuronal cell death and improved behavioral outcomes.

Data Table of Biological Activities

Activity TypeModel UsedResult SummaryReference
Anticancer ActivityBreast cancer cell linesSelective cytotoxicity observedJournal of Medicinal Chemistry
Anti-inflammatoryHuman cell culturesInhibition of pro-inflammatory cytokinesPharmacology Reports
NeuroprotectionRat modelsReduced neuronal deathNeuroscience Letters

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, making it effective as an anticancer or antifungal agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyrazolo[1,5-a]pyrimidine or related heterocyclic cores, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) References
Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 2,7-diMe; 3-Ph; 6-COOEt 219.24 104–106 IR: 1711 (C=O); ¹H NMR: δ 8.94 (C5-H)
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-NH₂; 3-CN; 6-COOEt 231.21 Not reported IR: NH₂ and CN stretches; ¹H NMR: δ 7.3–8.1 (Ar-H)
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 4,5-Dihydropyrazolo[1,5-a]pyrimidine 2-NHPh; 6-COOEt; 4,5-dihydro ~296 (estimated) Not reported MS: m/z 296 (MH⁺); enhanced antitumor activity
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 4-BrPh; 5-CF₃; 4,7-dihydro; 6-COOEt 418.19 Not reported X-ray: Envelope conformation; N–H···N hydrogen bonding
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo[4,3-a]pyrimidine 3-(2-OHPh); 7-Me; 1,5-Ph; 6-COOEt 452.5 206 ¹H NMR: δ 10.44 (OH); MS: m/z 452 (M⁺)

Key Observations:

Heterocyclic Core Variations: Replacement of the pyrazolo[1,5-a]pyrimidine core with tetrazolo or triazolo systems (e.g., ) increases molecular weight and rigidity, often raising melting points (e.g., 206°C in vs. 104°C in ).

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in increases lipophilicity (LogP ~3.1) and metabolic stability. Halogens: Bromine in adds steric bulk and enables halogen bonding, which may influence receptor interactions.

Spectral Distinctions :

  • The C=O IR stretch varies slightly (1666–1711 cm⁻¹) depending on adjacent substituents.
  • Aromatic proton signals in ¹H NMR differ based on substitution patterns (e.g., δ 8.94 for C5-H in vs. δ 10.44 for OH in ).

Biological Activity

Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a compound with diverse biological applications, has been the subject of various studies highlighting its potential as a therapeutic agent. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 853104-06-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : This compound demonstrates significant antimicrobial properties against various bacterial strains. Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit bacterial growth and biofilm formation through mechanisms involving quorum sensing interference and disruption of cellular processes .
  • Anticancer Potential : Research has revealed that pyrazolo[1,5-a]pyrimidine compounds can act as dual inhibitors of EGFR and VGFR2, leading to reduced tumor growth and apoptosis in cancer cells. For instance, compounds in this class have shown IC50 values ranging from 0.3 to 24 µM against cancer cell lines .
  • Enzyme Inhibition : this compound has been identified as a selective inhibitor for COX enzymes and other key metabolic pathways related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibits bacterial growth
AnticancerDual inhibition of EGFR/VGFR2
Enzyme InhibitionSelective COX enzyme inhibitor
Quorum SensingDisruption of biofilm formation

Case Studies

  • Antimicrobial Efficacy : In a study assessing the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of bacteria, this compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis and cell cycle arrest at G0/G1 phase. Molecular docking studies suggested strong binding affinity to the active sites of EGFR and VGFR2 .

Q & A

Q. Key Variables :

VariableImpact on Yield
Solvent (EtOH vs. DMF)Polar aprotic solvents enhance nucleophilicity for methylation.
TemperatureReflux (80°C) improves cyclization efficiency.
CatalystBases like NaOAc accelerate enolate formation.

Methodological Tip : Purify via column chromatography (petroleum ether:ethyl acetate, 8:2) to isolate isomers .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Basic Research Question
Contradictions in NMR/X-ray data often arise from tautomerism or regiochemical isomerism. For example:

  • ¹H NMR : The ethyl ester group (δ ~4.3–4.4 ppm) and aromatic protons (δ ~7.2–8.9 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolves ambiguities in fused-ring puckering (e.g., dihedral angles between pyrazole and pyrimidine rings = 1.31°) .

Case Study : A 2023 study reported conflicting NMR shifts due to a 5-methyl vs. 7-methyl isomer. X-ray analysis confirmed the correct regioisomer .

What computational strategies predict electronic properties and reactivity for functionalization?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO Gaps : The cyano and ester groups lower the energy gap (~3.5 eV), enhancing electrophilic substitution at C-3 .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites (e.g., N1 and C6) for regioselective modifications .

Validation : Compare computed IR spectra with experimental data to validate charge distribution models .

How do structural modifications influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Substitution at C-3 : Phenyl groups enhance binding to peripheral benzodiazepine receptors (Ki = 12 nM vs. 120 nM for methyl analogs) .
  • Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability, while hydrolysis to carboxylic acids increases target affinity (e.g., COX-2 inhibition IC₅₀ = 0.8 μM) .

Q. Experimental Design :

  • Use in vitro assays (e.g., receptor binding or enzyme inhibition) with HEK293 cells.
  • Compare IC₅₀ values of derivatives in a table:
DerivativeSubstitutionIC₅₀ (μM)
Compound A3-CN, 7-CH₃0.5
Compound B3-Ph, 7-CH₃1.2

How can researchers address contradictory data in reaction mechanisms or biological outcomes?

Advanced Research Question
Contradictions may arise from:

  • Solvent Effects : Protic solvents (e.g., EtOH) favor tautomerization, altering reactivity .
  • Impurity Artifacts : Byproducts from incomplete methylation can mimic biological activity .

Q. Resolution Strategies :

Reproducibility Checks : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidation.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of intermediates.

Dose-Response Curves : Validate biological activity across multiple cell lines to exclude false positives .

What methodologies enable regioselective functionalization at the pyrimidine core?

Advanced Research Question

  • C-6 Carboxylation : Use Pd-catalyzed carbonylation (CO, 1 atm) with ethyl chloroformate in DMF .
  • C-3 Arylation : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. Key Data :

ReactionConditionsYield
C-6 COOEtPd(OAc)₂, CO75%
C-3 PhPd(PPh₃)₄, PhB(OH)₂82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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